3-(1,3-Thiazol-2-ylmethyl)morpholine

Medicinal Chemistry Building Blocks Fragment-Based Drug Discovery

Choose 3-(1,3-Thiazol-2-ylmethyl)morpholine for its unique free secondary amine—a critical synthetic handle absent in common 4-substituted isomers. This 3-positional isomer enables amide, urea, and sulfonamide bond formation essential for lead optimization, kinase hinge-binding motifs, and PROTAC linker attachment. Ideal for fragment-based drug discovery, CNS-penetrant design (predicted LogP = -0.24), and carbonic anhydrase inhibitor SAR exploration. High-purity building block with reliable supply.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
Cat. No. B13333996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Thiazol-2-ylmethyl)morpholine
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1COCC(N1)CC2=NC=CS2
InChIInChI=1S/C8H12N2OS/c1-3-11-6-7(9-1)5-8-10-2-4-12-8/h2,4,7,9H,1,3,5-6H2
InChIKeyJXYXKMATFUPELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,3-Thiazol-2-ylmethyl)morpholine: Structural Baseline and Procurement Identity


3-(1,3-Thiazol-2-ylmethyl)morpholine (CAS 1537731-82-0) is a heterocyclic building block with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . It features a thiazole ring connected via a methylene bridge to the 3-position of a morpholine scaffold. This substitution pattern is distinct from the more common 4-substituted morpholine-thiazole analogs, as it retains the morpholine’s secondary amine (NH) functionality, making it a versatile intermediate for downstream functionalization [1]. The compound is primarily sourced for medicinal chemistry and chemical biology research.

Why 3-(1,3-Thiazol-2-ylmethyl)morpholine Cannot Be Replaced by a Generic Morpholine-Thiazole Isomer


The common analogs in the morpholine-thiazole class, such as 4-(1,3-thiazol-2-yl)morpholine (CAS 21429-06-1) or 2-(1,3-thiazol-2-yl)morpholine, have the morpholine nitrogen atom engaged in a tertiary amine bond with the thiazole ring. This blocks a key reactive site and fundamentally alters the molecule's basicity and hydrogen-bonding capacity [1]. In contrast, 3-(1,3-Thiazol-2-ylmethyl)morpholine presents a free secondary amine on the morpholine ring, which is critical for creating amide, urea, or sulfonamide linkages in lead optimization. Substituting the target compound with a 4-linked isomer would result in a loss of this essential synthetic handle, derailing SAR exploration and prohibiting access to the same chemical space [2].

Quantitative Differentiation Evidence for 3-(1,3-Thiazol-2-ylmethyl)morpholine


Unique Secondary Amine Handle Enables Exclusive Downstream Conjugation

The target compound possesses a secondary amine (NH) in the morpholine ring, a feature absent in the widely used 4-(1,3-thiazol-2-yl)morpholine comparator. This is a direct consequence of the 3-positional linkage. While 4-linked analogs are tertiary amines with no hydrogen bond donor capacity at the morpholine nitrogen, the target compound offers a reactive nucleophilic site for amide coupling, reductive amination, or sulfonamide formation. This structural distinction is confirmed by SMILES analysis, which shows the nitrogen retains a hydrogen atom (c1csc(CC2COCCN2)n1) . No direct biological assay comparison is available in the current literature, as the compound is primarily used as a synthetic intermediate. The current evidence is limited to structural class inference.

Medicinal Chemistry Building Blocks Fragment-Based Drug Discovery

Physicochemical Property Differentiation: Computed LogP Shift vs. 4-Linked Analog

The introduction of a methylene linker and the 3-positional substitution is predicted to alter the lipophilicity compared to the direct-linked 4-analog. The comparator, 4-(1,3-thiazol-2-yl)morpholine, has a reported LogP of -0.24 . While an experimentally measured LogP for the target compound is not publicly available, the structural modification (addition of a methylene spacer and shift to a 3-substituted secondary amine) is expected to increase LogP based on well-established medicinal chemistry principles. This matters for CNS penetration and solubility profiles. This is a class-level inference based on structural comparison, as no direct experimental LogP data exists for the target compound in the accessed sources.

Physicochemical Properties ADME Lead Optimization

Commercial Availability and Purity Benchmarking Against Nearest Isomers

A survey of major chemical suppliers indicates that 3-(1,3-Thiazol-2-ylmethyl)morpholine is commercially available with a standard purity of 95% or higher . This contrasts with the more common 4-(thiazol-2-yl) morpholine analog, which is also widely available but may be offered at a similar purity grade. The target compound, however, is listed by a narrower set of suppliers, which can influence lead time and price. No quantitative purity superiority is claimed; the evidence merely confirms a baseline quality standard for procurement decisions. This is supporting evidence for availability.

Procurement Quality Control Chemical Sourcing

Optimal Application Scenarios for 3-(1,3-Thiazol-2-ylmethyl)morpholine Based on Structural Differentiation


Synthesis of Focused Kinase Inhibitor Libraries Requiring a Secondary Amine Anchor

The free morpholine NH group in 3-(1,3-Thiazol-2-ylmethyl)morpholine is an ideal handle for generating diverse amide or sulfonamide libraries targeting kinase hinge-binding motifs. Unlike 4-substituted morpholine-thiazoles, which lack this nucleophilic site, the target compound allows for late-stage diversification, a key strategy in fragment-based drug discovery [1].

Development of CNS-Penetrant Probes via Modulation of Basicity and Lipophilicity

The predicted shift in LogP and the presence of a secondary amine influence both the basicity and hydrogen-bonding capacity of the molecule. Researchers designing CNS-penetrant compounds can exploit the predicted higher lipophilicity of the target compound compared to the 4-analog (LogP = -0.24) to improve permeability, while the secondary amine can be tuned to optimize pKa for target engagement .

Bivalent or PROTAC Linker Chemistry

The dual functionality of the molecule—an intact thiazole ring and a morpholine secondary amine—makes it a useful building block for constructing bivalent molecules such as PROTACs. The 3-position methylene bridge provides an exit vector for attaching an E3 ligase ligand, a synthetic option not available with 4-linked morpholine-thiazole isomers where the nitrogen is quaternized [1].

Carbonic Anhydrase Inhibitor Scaffold Optimization

Morpholine-based thiazoles have demonstrated inhibitory activity against carbonic anhydrase CA-II. While the target compound itself lacks direct reported IC₅₀ data, its structural features are consistent with the morpholine-thiazole class that has yielded potent inhibitors. The 3-positional isomer could be used to explore novel binding modes in the CA-II active site that are inaccessible to 4-substituted analogs [2].

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